molecular formula C22H23N7 B11493314 N'-butyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

N'-butyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11493314
M. Wt: 385.5 g/mol
InChI Key: DAXFGXQLSDXOQF-UHFFFAOYSA-N
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Description

N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with the molecular formula C22H23N7 It is known for its unique structure, which includes a triazine ring, an imidazole moiety, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the formation of the triazine ring. The process may include:

    Cyclization Reaction: Formation of the triazine ring through a cyclization reaction involving appropriate precursors.

    Substitution Reaction: Introduction of the imidazole moiety via a substitution reaction.

    Alkylation: Addition of the butyl group through an alkylation reaction.

    Phenylation: Incorporation of phenyl groups using phenylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The imidazole and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted triazine compounds.

Scientific Research Applications

N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N4-Butyl-6-(1H-imidazol-1-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine: A closely related compound with similar structural features.

    N4-Butyl-6-(1H-imidazol-1-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine derivatives: Various derivatives with modifications to the imidazole or phenyl groups.

Uniqueness

N4-BUTYL-6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N7

Molecular Weight

385.5 g/mol

IUPAC Name

2-N-butyl-6-imidazol-1-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23N7/c1-2-3-14-24-20-25-21(28-16-15-23-17-28)27-22(26-20)29(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,15-17H,2-3,14H2,1H3,(H,24,25,26,27)

InChI Key

DAXFGXQLSDXOQF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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